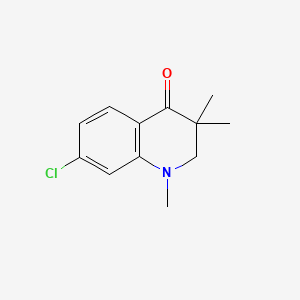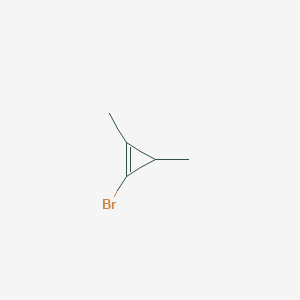
3-Pyridyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridyl ether is an organic compound characterized by the presence of a pyridine ring attached to an ether group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridyl ether typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the ether functionality. One common method is the nucleophilic substitution reaction, where a pyridine derivative reacts with an alkoxide to form the ether linkage. For example, the reaction of 3-hydroxypyridine with an alkyl halide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
3-Pyridyl ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine carboxylic acids, while reduction can produce piperidine derivatives .
科学研究应用
3-Pyridyl ether has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Pyridyl ether involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal centers in catalytic processes. In biological systems, it may interact with receptors or enzymes, modulating their activity. The nitrogen atom in the pyridine ring plays a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions .
相似化合物的比较
Similar Compounds
Pyridine: The parent compound of 3-Pyridyl ether, known for its basicity and aromaticity.
Piperidine: A reduced form of pyridine, commonly used in pharmaceuticals.
Bipyridine: A compound with two pyridine rings, often used as a ligand in coordination chemistry.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the ether linkage, which imparts distinct chemical properties. This combination allows for versatile reactivity and a wide range of applications, distinguishing it from other pyridine derivatives .
属性
CAS 编号 |
53258-95-0 |
|---|---|
分子式 |
C10H8N2O |
分子量 |
172.18 g/mol |
IUPAC 名称 |
3-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C10H8N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H |
InChI 键 |
VZUJTDYSGISPLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)OC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)





![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)



![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)

